Allylpropylamine

Descripción general

Descripción

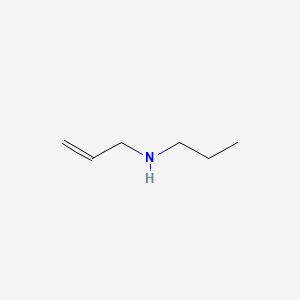

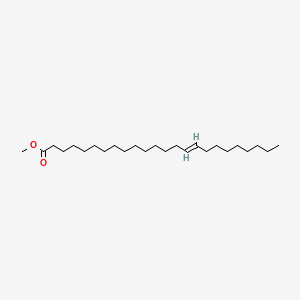

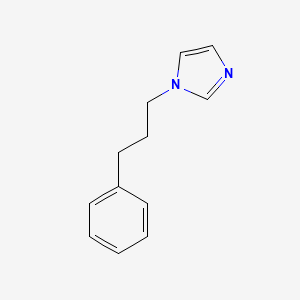

Allylpropylamine is an organic compound with the molecular formula C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves allyl–allyl cross-coupling reactions . This provides a practical synthetic route for the direct construction of 1,5-dienes, which are significant building blocks in chemical synthesis . Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc., are extensively studied and show excellent regio- and enantioselective control .Molecular Structure Analysis

This compound is a primary amine, which means it has one alkyl group attached to the nitrogen atom . The molecular structure of this compound can be represented as a chain of six carbon atoms, with one of the carbon atoms connected to a nitrogen atom .Chemical Reactions Analysis

Amines like this compound can undergo a variety of chemical reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . This compound, being a primary amine, can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Aplicaciones Científicas De Investigación

Arylation Methods

A significant application of allylpropylamine is in the field of arylation methods. Gildner et al. (2016) developed a method for the arylation of cyclopropylamine and N-arylcyclopropylamines using R-allylpalladium precatalysts. This process allows access to a wide range of (hetero)arylated cyclopropylanilines, which are motifs present in prominent drug molecules. The method is highly tolerant of various functional groups and heterocycles, providing a versatile approach for synthesizing arylated cyclopropylamines (Gildner, Deangelis, & Colacot, 2016).

Functional Organic Thin Films

Denis et al. (2010) explored the pulsed plasma polymerization of allylamine and cyclopropylamine, highlighting their use in creating functional organic thin films. The study focused on the influence of the precursor chemical structure on the process selectivity toward primary amine groups. It was found that plasma polymer films synthesized from cyclopropylamine yielded the largest percentage of primary amine groups, demonstrating the relevance of this compound derivatives in thin film fabrication (Denis et al., 2010).

Synthesis of Benzopyrrolizidinyl Sulfonamides

Xu et al. (2015) described a one-pot process to convert 4-N-allylarylpropylamino-1-sulfonyl triazoles into benzopyrrolizidinyl sulfonamides. This method involves a series of reactions including the formation of an ammonium ylide immediate, rearrangement, and aza-Friedel-Crafts cyclization. This process demonstrates the application of this compound in the synthesis of complex organic compounds with potential pharmaceutical relevance (Xu et al., 2015).

Herbicide Hydrolysis

Bezemer and Rutan (2001) investigated the hydrolysis of a sulfonylurea herbicide, Ally, focusing on the application of this compound in agricultural chemistry. They developed a novel chemometric method for chemical analysis, providing insights into the hydrolysis process of this compound-based herbicides under various pH and temperature conditions (Bezemer & Rutan, 2001).

Direcciones Futuras

The future directions in the study and application of Allylpropylamine and similar compounds could involve further exploration of the allyl–allyl cross-coupling strategy . This strategy has revolutionized synthetic chemistry and has been successfully applied in stereoselective total syntheses of a number of complex natural products .

Propiedades

IUPAC Name |

N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-3-5-7-6-4-2/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEPADWXXGLLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-21-7 | |

| Record name | Allylpropyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)

![5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3272429.png)